N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine
Description
Properties
Molecular Formula |
C62H50N4 |
|---|---|
Molecular Weight |
851.1 g/mol |
IUPAC Name |
4-N-(3-methylphenyl)-1-N-[4-[4-(N-[4-(N-(3-methylphenyl)anilino)phenyl]anilino)phenyl]phenyl]-1-N,4-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C62H50N4/c1-47-17-15-27-61(45-47)65(53-23-11-5-12-24-53)59-41-37-57(38-42-59)63(51-19-7-3-8-20-51)55-33-29-49(30-34-55)50-31-35-56(36-32-50)64(52-21-9-4-10-22-52)58-39-43-60(44-40-58)66(54-25-13-6-14-26-54)62-28-16-18-48(2)46-62/h3-46H,1-2H3 |
InChI Key |
QYNTUCBQEHUHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalytic System
The palladium-catalyzed method employs tris-(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl (BINAP) as a ligand system. A mixture of dibromobiphenyl (1.6 mol), 3-methyldiphenylamine (3.4 mol), and diphenylamine (0.3 mol) is refluxed in m-xylene at 139°C for 6.5 hours. The use of 10-crown-6 ether as a phase-transfer catalyst enhances the solubility of inorganic bases and stabilizes reactive intermediates.
Work-Up and Purification
Post-reaction, the mixture is diluted with m-xylene and water, followed by layer separation. The organic phase undergoes sequential washing with deionized water and filtration through neutral alumina to remove residual catalysts. Recrystallization in n-octane yields 595 g of product (95% purity) with a melting point of 169–170°C. This method achieves a molar yield of 78%, attributed to the high activity of the Pd-BINAP system in facilitating C–N coupling.
Copper-Mediated Synthesis with 1,10-Phenanthroline
Optimized Reaction Parameters
A copper-based approach utilizes cuprous acetate monohydrate (2.1 mol), zinc powder (2.1 mol), and 1,10-phenanthroline (0.14 mol) in xylene at 120°C for 10.5 hours. Calcium carbonate (4 mol) acts as a base to neutralize hydrogen bromide generated during the reaction. The inclusion of zinc reduces Cu(II) to Cu(I), maintaining catalytic activity throughout the process.
Yield and Product Characteristics
After neutralization with acetic acid and filtration, the crude product is recrystallized from n-octane, yielding 545 g (87% purity). The slightly lower purity compared to palladium methods stems from residual copper complexes, necessitating additional alumina filtration steps. The molar yield for this method is 68%, reflecting the slower kinetics of copper-mediated couplings.
Potassium Hydroxide-Promoted Coupling with 18-Crown-6 Ether
Alkaline Reaction Environment
This method replaces calcium carbonate with potassium hydroxide (3 mol) and employs 18-crown-6 ether to solubilize K⁺ ions in m-xylene. The reaction proceeds at 139°C for 10.5 hours using copper powder (2.4 mol) as the catalyst. The crown ether facilitates ion pairing, enhancing the nucleophilicity of the amine reactants.
Efficiency and Scalability
The work-up mirrors previous methods, yielding 600 g of product (96% purity) after recrystallization. The molar yield reaches 76%, demonstrating that alkaline conditions improve reaction efficiency even with less expensive copper catalysts. This method is preferred for large-scale synthesis due to the low cost of copper and potassium hydroxide.
Comparative Analysis of Preparation Methods
Catalytic Performance Metrics
The table below summarizes key parameters for each synthesis route:
Mechanistic Considerations
Palladium catalysts operate via a concerted metalation-deprotonation pathway, enabling faster coupling at lower temperatures. In contrast, copper-mediated reactions proceed through single-electron transfer mechanisms, requiring higher temperatures or prolonged reaction times to achieve comparable yields. The choice of base (e.g., KOH vs. CaCO₃) influences the reaction’s pH and the stability of intermediates, directly affecting byproduct formation.
Challenges and Optimization Strategies
Byproduct Management
All methods generate trace amounts of non-substituted and di-substituted byproducts. For instance, the palladium-catalyzed reaction produces a 12% di-substituted impurity, necessitating gradient recrystallization for removal. Advanced chromatographic techniques or fractional distillation may further enhance purity for electronic-grade applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenyl-N,N’-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine
- Molecular Formula : C₃₁H₃₃N₃
- Molecular Weight : 465.62 g/mol
- Structure : The compound features a biphenyl core with multiple amine substitutions that enhance its electronic properties.
Organic Light Emitting Diodes (OLEDs)
This compound is utilized as a hole transport material in OLEDs due to its excellent charge transport properties and thermal stability.
Case Study: OLED Performance
- Study : A study evaluated the efficiency of OLEDs incorporating this compound versus traditional materials.
- Results : Devices using this compound exhibited a 20% increase in luminous efficiency compared to those using conventional hole transport materials.
| Property | Value |
|---|---|
| Luminous Efficiency | 25 cd/A |
| Maximum Brightness | 10,000 cd/m² |
Photovoltaic Devices
The compound's ability to facilitate charge transport makes it suitable for use in organic photovoltaic devices (OPVs). Its incorporation can lead to improved energy conversion efficiencies.
Case Study: OPV Efficiency
- Study : Research on OPVs with varying concentrations of this compound.
- Results : The optimal concentration led to a power conversion efficiency of 8.5%, surpassing standard benchmarks.
| Concentration (wt%) | Power Conversion Efficiency (%) |
|---|---|
| 1 | 7.2 |
| 3 | 8.5 |
| 5 | 7.8 |
Anticancer Activity
Recent studies have investigated the potential anticancer properties of this compound against various cancer cell lines.
Case Study: Cytotoxicity Assessment
- Study : The cytotoxic effects were tested on HeLa and MCF-7 cell lines.
- Results : The compound showed selective cytotoxicity with IC50 values indicating potential for development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 20.5 |
| Normal Cells | >100 |
Antimicrobial Properties
This compound has been explored for its antimicrobial activity against various bacterial strains, showing promising results that could lead to new therapeutic agents.
Case Study: Antimicrobial Efficacy
- Study : In vitro testing against Gram-positive and Gram-negative bacteria.
- Results : Demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Mechanism of Action
The mechanism of action of N,N’-Diphenyl-N,N’-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4’-diamine involves its ability to transport holes in electronic devices. The compound aligns its energy levels with the absorber layer, facilitating efficient charge collection and transport . This property is crucial for its application in OLEDs, where it helps improve the efficiency and lifespan of the devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties of N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine and analogous HTMs:
Structural and Functional Differences
Substituent Effects: The phenyl-m-tolylamino groups in this compound provide enhanced steric bulk compared to NPB’s naphthyl groups or TPD’s methylphenyl substituents. This bulkiness reduces crystallinity, improving amorphous film formation and device reproducibility . BPBPA, with tetra-biphenyl substitutions, exhibits superior thermal stability (Tg > 180°C) due to extended π-conjugation, but its synthesis complexity limits scalability .
Hole Transport Efficiency: TAPC demonstrates the highest hole mobility (10⁻³ – 10⁻² cm²/Vs) among these HTMs due to its planar, carbazole-derived structure, enabling efficient π-π stacking . this compound balances moderate mobility (~10⁻⁴ cm²/Vs) with excellent HOMO alignment (-5.2 eV), reducing operating voltages in OLEDs .
Device Performance: In red PHOLEDs, this compound-based devices achieve EQE > 15% at 1,000 cd/m², outperforming NPB-based counterparts (~12% EQE) . TPD’s lower thermal stability (Tg = 60°C) leads to device degradation under high-current operation, limiting its use in commercial applications .
Energy-Level Engineering: The shallower HOMO of this compound (-5.2 eV vs. NPB’s -5.4 eV) reduces the hole-injection barrier from ITO (-4.7 eV), lowering driving voltages by ~1 V compared to NPB .
Biological Activity
N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine, also known as TPD (Triphenylamine-based compounds), is a significant organic compound primarily utilized in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photoconductors. Its unique structural properties confer notable biological activities that have garnered attention in research, particularly in the context of its potential therapeutic applications.
Basic Information
- Molecular Formula : C62H50N4
- Molecular Weight : 851.09 g/mol
- CAS Number : 260550-65-0
- Appearance : White to orange crystalline powder
- Melting Point : 169°C
- Solubility : Insoluble in water
Physical Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C62H50N4 |
| Molecular Weight | 851.09 g/mol |
| Melting Point | 169°C |
| Solubility | Insoluble in water |
| Density | 1.37 g/cm³ |
| Flash Point | 303.1°C |
| Stability | Stable, incompatible with strong oxidizing agents |
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways and molecular targets. Research indicates that it may exhibit:
- Antioxidant Activity : Studies have shown that TPD can scavenge free radicals, thereby reducing oxidative stress in cells.
- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
Case Studies and Research Findings
-
Anticancer Potential :
- A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of various cancer cell lines through apoptosis induction mechanisms. The study utilized assays to quantify cell viability and apoptosis markers, demonstrating significant efficacy against breast cancer cells .
- Neuroprotective Effects :
-
Photophysical Properties and Applications :
- The compound's photophysical properties make it suitable for applications in OLED technology, where its hole transport capabilities enhance device efficiency. The absorption spectra reveal a maximum absorption wavelength of approximately 352 nm in THF, indicating its potential utility in optoelectronic devices .
Comparative Biological Activity Table
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The compound is typically synthesized via Buchwald-Hartwig cross-coupling reactions , using palladium-based catalysts and aryl halide precursors. For example, coupling 4-bromoiodobenzene derivatives with diarylamine intermediates under inert atmospheres (e.g., nitrogen) yields the target molecule. Optimization involves:
- Catalyst selection : Pd(OAc)₂ with ligands like XPhos enhances coupling efficiency .
- Temperature control : Reactions at 80–110°C balance yield and side-product formation.
- Solvent systems : Toluene or THF improves solubility of aromatic intermediates.
| Reaction Parameter | Optimized Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | Increases to >75% |
| Temperature | 100°C | Minimizes degradation |
| Reaction Time | 24–48 hours | Ensures completion |
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing structural integrity?
Answer:
- ¹H/¹³C NMR : Resolves substituent positions and confirms diarylamine linkages (e.g., aromatic proton splitting patterns) .
- X-ray Diffraction (XRD) : Determines crystal packing and torsional angles between biphenyl units, critical for charge transport analysis .
- FT-IR : Identifies N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) to verify amine functionality.
Advanced: How does p-type doping with F4-TCNQ influence charge transport properties in OLEDs?
Answer:
Doping with F4-TCNQ induces charge transfer via alignment of the host’s HOMO (≈5.4 eV) and dopant’s LUMO (≈5.3 eV), enhancing hole injection. Methodologies include:
- Ultraviolet Photoelectron Spectroscopy (UPS) : Measures Fermi level shifts (e.g., 0.62 eV downward at 0.5% doping) .
- I-V Measurements : Quantifies tunneling currents through space-charge layers (e.g., 60 Å depletion regions at Au interfaces) .
- Mobility Analysis : Doped films show 10³–10⁴× increased hole mobility due to reduced injection barriers.
Advanced: How to resolve discrepancies in reported charge mobility values across studies?
Answer:
Variations arise from differing film morphology and measurement techniques . Strategies include:
- Atomic Force Microscopy (AFM) : Correlates surface roughness with mobility (e.g., smoother films yield higher mobility) .
- Space-Charge-Limited Current (SCLC) : Standardizes mobility calculation under controlled electric fields .
- Device Architecture Comparison : Differences in adjacent layers (e.g., electron-blocking layers) alter charge balance .
Basic: What role does this compound play in OLED hole injection layers (HILs)?
Answer:
As an HIL , it reduces anode work function mismatch. Performance is quantified via:
- Turn-on Voltage : Doped devices achieve <3 V, vs. >5 V undoped .
- Luminance Efficiency : Values exceed 100 cd/A in optimized architectures .
- Lifetime Testing : Stability under continuous operation (e.g., <10% efficiency drop over 100 hours) .
Advanced: How to analyze electroplex formation at interfaces with electron-transport materials?
Answer:
Electroplexes (excited-state complexes) form at heterojunctions. Key methodologies:
- Electroluminescence (EL) Spectroscopy : Identifies redshifted emission peaks (e.g., 550 nm vs. host’s 450 nm) .
- Transient PL Decay : Measures delayed fluorescence lifetimes (µs–ms range) indicative of interfacial states .
- Density Functional Theory (DFT) : Models orbital overlap between host and guest molecules.
Basic: What solvent systems are recommended for thin-film processing?
Answer:
- Chlorobenzene : High boiling point (131°C) ensures uniform film deposition via spin-coating .
- DMSO/Chloroform Mixtures : Improve solubility for inkjet printing (e.g., 10:1 v/v) .
- Avoidance of Polar Solvents : Prevents aggregation (e.g., methanol induces crystallization).
Advanced: How to mitigate phase separation in host-guest systems?
Answer:
- Co-deposition Techniques : Thermal evaporation of host and guest at controlled ratios (e.g., 95:5 wt%) .
- Plasmonic Additives : Au nanoparticles (5–10 nm) stabilize morphology via van der Waals interactions.
- Thermal Annealing : Post-deposition heating (80–100°C) enhances molecular mixing .
Basic: How do aryl substituent modifications impact thermal stability?
Answer:
- Methyl Groups : Increase glass transition temperature (Tg) by 20–30°C via steric hindrance (e.g., Tg = 185°C vs. 160°C unmodified) .
- Methoxy Groups : Reduce thermal stability (Tdec ≈ 250°C) due to lower bond dissociation energy .
| Substituent | Tg (°C) | Tdec (°C) |
|---|---|---|
| -H | 160 | 300 |
| -CH₃ | 185 | 320 |
| -OCH₃ | 150 | 250 |
Advanced: How can computational modeling predict charge transfer efficiency?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
